An In-depth Technical Guide to 2-(1H-indazol-6-yl)ethanamine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(1H-indazol-6-yl)ethanamine: Properties, Synthesis, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-indazol-6-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry. Despite its structural simplicity, this indazole derivative presents a scaffold with considerable potential for the development of novel therapeutic agents. This document consolidates the available information on its fundamental physicochemical properties, outlines plausible synthetic routes based on established indazole chemistry, and explores its potential pharmacological applications. Due to the limited specific data in peer-reviewed literature for this particular isomer, this guide draws upon data from closely related analogues and established principles of medicinal chemistry to provide a foundational understanding for researchers. Protocols for characterization and assays are also detailed to facilitate further investigation into this promising molecule.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is present in a variety of biologically active compounds and several FDA-approved drugs, including the anti-cancer agents axitinib and pazopanib, and the antiemetic granisetron.[1][2] The versatility of the indazole ring allows for substitution at various positions, leading to a diverse range of pharmacological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, antihypertensive, and anticancer properties.[3]
2-(1H-indazol-6-yl)ethanamine, featuring an ethanamine substituent at the 6-position of the indazole core, is a relatively under-explored member of this family. Its structural similarity to known pharmacophores, particularly biogenic amines, suggests a high potential for interaction with various biological targets. This guide aims to provide a detailed technical resource for researchers interested in exploring the chemistry and biology of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. While experimental data for 2-(1H-indazol-6-yl)ethanamine is scarce in the public domain, we can infer and predict its key characteristics.
Core Physicochemical Data
The following table summarizes the available and predicted physicochemical properties of 2-(1H-indazol-6-yl)ethanamine. It is crucial to note that predicted values require experimental verification.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁N₃ | - |
| Molecular Weight | 161.21 g/mol | - |
| CAS Number | 1159511-47-3 (free base) | - |
| 2792200-65-6 (dihydrochloride) | - | |
| Predicted pKa (most basic) | 9.0 - 10.0 | Computational Prediction |
| Predicted XLogP3 | 1.4 | PubChem[4] |
| Predicted Aqueous Solubility | Moderate to High | Based on structure and predicted LogP |
| Predicted Boiling Point | 356.1 ± 17.0 °C | ChemicalBook |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
Experimental Determination of Physicochemical Properties
Accurate experimental data is paramount for progressing a compound through the drug discovery pipeline. The following are standard protocols for determining key physicochemical parameters.
The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at physiological pH, which influences its solubility, permeability, and target binding.
Materials:
-
2-(1H-indazol-6-yl)ethanamine
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a solution of 2-(1H-indazol-6-yl)ethanamine of known concentration (e.g., 10 mM) in deionized water.
-
Calibrate the pH meter using standard buffers (pH 4, 7, and 10).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration until the pH drops significantly and then stabilizes.
-
The pKa can be determined from the titration curve as the pH at the half-equivalence point.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.[5]
Materials:
-
2-(1H-indazol-6-yl)ethanamine
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a stock solution of 2-(1H-indazol-6-yl)ethanamine in either n-octanol or PBS.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and PBS.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP using the formula: LogP = log([concentration in octanol] / [concentration in aqueous phase]).
Synthesis and Characterization
Proposed Synthetic Pathway
A viable approach involves the synthesis of 2-(1H-indazol-6-yl)acetonitrile as a key intermediate, followed by its reduction to the target amine.
Workflow for the Synthesis of 2-(1H-indazol-6-yl)ethanamine:
Caption: Proposed two-step synthesis of 2-(1H-indazol-6-yl)ethanamine.
Detailed Experimental Protocols
This protocol is adapted from general palladium-catalyzed cyanation reactions.
Materials:
-
6-Bromo-1H-indazole
-
Zinc cyanide (Zn(CN)₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 6-bromo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Add anhydrous DMF to the flask and stir the mixture.
-
Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1H-indazol-6-yl)acetonitrile.[4]
This protocol describes a standard nitrile reduction.
Materials:
-
2-(1H-indazol-6-yl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure (using LiAlH₄):
-
To a dry reaction flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 2-(1H-indazol-6-yl)acetonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain 2-(1H-indazol-6-yl)ethanamine.
Spectroscopic Characterization
Structural elucidation of the synthesized compound is critical. The following are the expected spectroscopic data based on the structure and data from similar compounds.
The ¹H NMR spectrum of 2-(1H-indazol-6-yl)ethanamine in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons of the indazole ring, the methylene protons of the ethanamine side chain, and the amine protons. The aromatic region will likely display a pattern characteristic of a 1,2,4-trisubstituted benzene ring.
Exemplary ¹H NMR Data for a related compound, 1-methyl-6-nitro-2,3-dimethyl-2H-indazole (in DMSO-d₆): δ 2.67 (s, 3H), 4.19 (s, 3H), 7.71 (d, J=9.2Hz, 1H), 7.93 (d, J=8.8Hz, 1H), 8.51 (s, 1H).[6]
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the aromatic carbons and the aliphatic carbons of the side chain.
Exemplary ¹³C NMR Data for 1H-Indazole (in CDCl₃): δ 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01.[7]
Mass spectrometry is essential for confirming the molecular weight of the compound. For 2-(1H-indazol-6-yl)ethanamine, the expected [M+H]⁺ ion would be at m/z 162.10.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Analyze the eluent using a mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan to determine the parent mass-to-charge ratio (m/z).
-
Product Ion Scan (MS2): Select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern that can be used for structural confirmation.
-
Proposed Fragmentation Pathway:
Caption: Proposed ESI-MS fragmentation of 2-(1H-indazol-6-yl)ethanamine.
Potential Biological Activity and Applications
The structural features of 2-(1H-indazol-6-yl)ethanamine suggest several potential areas of pharmacological interest. The presence of the indazole core and the ethanamine side chain, a common pharmacophore in many centrally acting agents, points towards potential interactions with various receptors and enzymes.
Kinase Inhibition
The indazole scaffold is a key component of several kinase inhibitors.[8][9] For instance, Axitinib, which contains a substituted indazole ring, is a potent inhibitor of VEGFR, PDGFR, and c-KIT. While 2-(1H-indazol-6-yl)ethanamine is structurally simpler, it could serve as a fragment or starting point for the design of novel kinase inhibitors.
Workflow for Kinase Inhibition Assay:
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Serotonin Receptor Modulation
The ethanamine side chain is a classic pharmacophore for serotonin (5-HT) receptors.[10] Many psychoactive compounds and therapeutic agents targeting the central nervous system contain this moiety. Therefore, it is plausible that 2-(1H-indazol-6-yl)ethanamine could exhibit affinity for one or more serotonin receptor subtypes.
Protocol for Radioligand Binding Assay for 5-HT Receptors:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the desired human 5-HT receptor subtype.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor of interest (e.g., [³H]5-CT for 5-HT₁A receptors), and varying concentrations of 2-(1H-indazol-6-yl)ethanamine.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of 2-(1H-indazol-6-yl)ethanamine that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
2-(1H-indazol-6-yl)ethanamine is a promising, yet underexplored, chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, plausible and detailed synthetic routes, and potential pharmacological applications. The protocols and workflows outlined herein are intended to serve as a valuable resource for researchers embarking on the investigation of this and related indazole derivatives. Further experimental validation of the predicted properties and biological activities is crucial to fully elucidate the therapeutic potential of this intriguing molecule.
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